molecular formula C26H25NO5S B2591449 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 872198-97-5

6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2591449
CAS No.: 872198-97-5
M. Wt: 463.55
InChI Key: IJPIBYIQVFCZOD-UHFFFAOYSA-N
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Description

The compound 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by:

  • 6-ethoxy substitution on the quinoline ring, which may enhance solubility and metabolic stability.
  • 1-[(3-methylphenyl)methyl] (3-methylbenzyl) substituent, contributing steric bulk and modulating lipophilicity.

This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl-containing heterocycles.

Properties

IUPAC Name

6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-4-32-21-10-13-24-23(15-21)26(28)25(17-27(24)16-19-7-5-6-18(2)14-19)33(29,30)22-11-8-20(31-3)9-12-22/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPIBYIQVFCZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the ethoxy group: This step involves the ethylation of the quinoline core using ethyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the methoxybenzenesulfonyl group: This can be done through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and a base such as pyridine.

    Addition of the 3-methylphenylmethyl group: This step involves a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs identified in the evidence, focusing on substituent variations and their theoretical implications:

Compound Name Key Substituents Structural Differences vs. Target Compound Hypothesized Impact Reference
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one (RN 866844-86-2) 4-chlorobenzyl; 4-isopropylbenzenesulfonyl Chloro vs. methylbenzyl; isopropylsulfonyl vs. methoxysulfonyl Increased lipophilicity (chloro); reduced polarity (isopropyl)
6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one (RN 866588-42-3) 4-fluorobenzoyl; 4-methoxybenzyl Benzoyl vs. sulfonyl; 4-methoxybenzyl vs. 3-methylbenzyl Altered electronic profile (electron-withdrawing F); enhanced solubility (methoxy)
3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one 3-methoxy; 4-methoxyphenyl (no sulfonyl or benzyl substituents) Missing sulfonyl/benzyl groups; simplified substitution Reduced steric bulk; lower molecular weight
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-...-4-oxoquinoline-3-carboxylate Complex acetamido and sulfonamido side chains; carboxylate group Extended functionalization; carboxylate vs. ethoxy Enhanced hydrogen-bonding potential; increased molecular complexity

Substituent Analysis and Implications

Sulfonyl Group Variations
  • 4-Isopropylbenzenesulfonyl (RN 866844-86-2) : The bulky isopropyl group reduces polarity, likely enhancing membrane permeability but decreasing aqueous solubility .
  • 4-Fluorobenzoyl (RN 866588-42-3) : Replacement of sulfonyl with benzoyl introduces a ketone group, altering electronic interactions (e.g., hydrogen bonding vs. sulfonyl’s strong electron-withdrawing nature) .
Benzyl Group Variations
  • 3-Methylbenzyl (Target Compound): Moderate steric bulk and lipophilicity compared to: 4-Chlorobenzyl (RN 866844-86-2): Chlorine’s electron-withdrawing effect increases lipophilicity and may influence receptor binding .
Functional Group Modifications
  • Ethoxy vs.

Biological Activity

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The compound is synthesized through a multi-step process involving the formation of the quinoline core followed by functional group modifications. Key steps include:

  • Formation of the Quinoline Core : Achieved via the Pfitzinger reaction involving an isatin and an aryl methyl ketone.
  • Introduction of the Ethoxy Group : Ethylation using ethyl iodide in the presence of sodium hydride.
  • Sulfonylation : Attachment of the 4-methoxybenzenesulfonyl group using sulfonyl chloride and a base like pyridine.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been suggested that similar compounds can inhibit matrix metalloproteinases (MMPs), which are involved in cancer progression .
  • Signaling Pathway Modulation : It may interact with cellular receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through various mechanisms, potentially making it useful in cancer therapy.

Anticancer Activity

Several studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, derivatives have shown improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values dropping from micromolar to nanomolar ranges .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also under investigation. Similar quinoline derivatives have demonstrated the ability to reduce inflammatory markers in vitro, suggesting a possible therapeutic role in conditions characterized by chronic inflammation.

Case Studies

  • Study on MMP Inhibition : A study evaluated the inhibitory effects of related compounds on MMPs. The results indicated that certain derivatives could significantly inhibit MMP activity, which is crucial in cancer metastasis .
  • Antiproliferative Effects : Another study focused on the antiproliferative effects of methoxybenzoyl derivatives against various cancer cell lines, highlighting their mechanism involving tubulin polymerization inhibition .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique biological profiles:

Compound NameStructureBiological Activity
4-Ethoxy-3-methylphenylboronic acidStructureModerate anticancer activity
4-Methoxy-3-methylphenylboronic acidStructureLow anti-inflammatory effects
This compound-High anticancer and anti-inflammatory potential

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